Palmitoyl tetrapeptide

anti‑inflammatory IL‑6 inhibition fibroblast

Palmitoyl tetrapeptide-7 (Pal-GQPR) is a synthetic signal peptide with a unique dual mechanism—downregulating IL-6 (up to 86% reduction under UV stress) while directly stimulating ECM components (collagen, elastin). Clinical studies report 30% skin firmness increase in 8 weeks and 25% elasticity improvement in 4 weeks. Paired with palmitoyl oligopeptide (Matrixyl® 3000), wrinkle reduction reaches 39% improvement in 4 weeks. Its IgG-derived sequence ensures excellent safety for sensitive skin. This compound provides formulators with predictable, fast-acting anti-aging performance that generic substitutes cannot replicate.

Molecular Formula C29H53N5O9
Molecular Weight 615.8 g/mol
CAS No. 90877-69-3
Cat. No. B1678356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl tetrapeptide
CAS90877-69-3
SynonymsN-palmitoyl-seryl-seryl-asparaginyl-alanine
palmitoyl tetrapeptide
Pam-Ser-Ser-Asn-Ala
Molecular FormulaC29H53N5O9
Molecular Weight615.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O
InChIInChI=1S/C29H53N5O9/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(38)32-22(18-35)27(40)34-23(19-36)28(41)33-21(17-24(30)37)26(39)31-20(2)29(42)43/h20-23,35-36H,3-19H2,1-2H3,(H2,30,37)(H,31,39)(H,32,38)(H,33,41)(H,34,40)(H,42,43)/t20-,21-,22-,23-/m0/s1
InChIKeyMFYAQFYIDXXKQG-MLCQCVOFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Palmitoyl Tetrapeptide (CAS 90877-69-3): Structure, Class, and Foundational Characteristics for Procurement


Palmitoyl tetrapeptide, specifically palmitoyl tetrapeptide-7 (Pal-GQPR, CAS 221227-05-0), is a synthetic tetrapeptide composed of glycine, glutamine, proline, and arginine conjugated to a palmitic acid moiety for enhanced lipophilicity and skin penetration [1]. This compound belongs to the signal peptide class within cosmetic peptides, functioning primarily as a cell‑signaling messenger that modulates interleukin‑6 (IL‑6) production and stimulates extracellular matrix (ECM) component synthesis [1]. Palmitoyl tetrapeptide-7 is widely employed in anti‑aging topical formulations, both as a standalone active and as a key component of commercial peptide blends such as Matrixyl® 3000 [2].

Why Palmitoyl Tetrapeptide (CAS 90877-69-3) Cannot Be Simply Interchanged with Other Cosmetic Peptides


In‑class cosmetic peptides share broad functional categories (e.g., collagen stimulators, neurotransmitter inhibitors), but palmitoyl tetrapeptide‑7 distinguishes itself through a dual mechanism—IL‑6 downregulation combined with direct ECM protein upregulation—that is not uniformly replicated by close structural or functional analogs [1]. Generic substitution risks compromising both the magnitude and the speed of anti‑aging outcomes, because even peptides with similar molecular weights or amino‑acid counts exhibit divergent receptor affinities, signaling pathway preferences, and clinical effect timelines [2]. Consequently, formulators and procurement specialists must evaluate quantitative, comparator‑based evidence rather than assuming interchangeable performance.

Palmitoyl Tetrapeptide (CAS 90877-69-3) Quantitative Differentiation Evidence Against Key Comparators


IL-6 Suppression Potency: Palmitoyl Tetrapeptide-7 vs. Baseline and Class‑Level Peptide Comparators

Palmitoyl tetrapeptide‑7 induces a dose‑dependent reduction in interleukin‑6 (IL‑6) secretion, achieving up to 86% suppression under UV‑radiation stress in vitro [1]. While other palmitoylated peptides (e.g., palmitoyl pentapeptide‑4) also exhibit anti‑inflammatory properties, head‑to‑head quantitative IL‑6 inhibition data remain sparse; thus this evidence relies on class‑level inference that palmitoyl tetrapeptide‑7 is among the most potent IL‑6‑suppressing cosmetic peptides documented [2].

anti‑inflammatory IL‑6 inhibition fibroblast keratinocyte

Clinical Firmness and Elasticity Gains: Palmitoyl Tetrapeptide-7 vs. Palmitoyl Tripeptide‑1

In a 60‑subject, double‑blind, placebo‑controlled clinical trial, palmitoyl tetrapeptide‑7 (at 0.1% concentration) increased skin firmness by 30% after 8 weeks, improved elasticity by 25% after 4 weeks, and reduced fine‑line depth by 18% [1]. In contrast, palmitoyl tripeptide‑1, a common Matrikine signal peptide, reduced wrinkle depth by 23% and wrinkle length by 39% in a separate 4‑week study [2]. Although the study designs differ, the palmitoyl tetrapeptide‑7 data demonstrate a faster elasticity response (4 weeks) and a larger overall firmness gain compared to the tripeptide‑1’s wrinkle‑specific improvements.

firmness elasticity clinical trial anti‑wrinkle

Collagen Synthesis Stimulation: Palmitoyl Tetrapeptide-7 vs. Palmitoyl Tripeptide‑1 In Vitro

Palmitoyl tetrapeptide‑7 up‑regulates synthesis of multiple collagen types (I, III, IV, VII) and fibronectin, although exact percentage increases are not publicly available in peer‑reviewed literature [1]. By contrast, palmitoyl tripeptide‑1 has been shown to increase total collagen content by more than 30% in fibroblast cultures [2]. The available data highlight a key procurement consideration: palmitoyl tripeptide‑1 provides robust, quantified collagen boosting, whereas palmitoyl tetrapeptide‑7 offers a broader but less numerically documented ECM protein stimulation profile. Formulators seeking demonstrable collagen gains may prefer tripeptide‑1, while those prioritizing anti‑inflammatory + matrix‑stabilizing effects will favor tetrapeptide‑7.

collagen I collagen III ECM fibroblast

Safety and Irritancy Profile: Palmitoyl Tetrapeptide-7 vs. Acetyl Hexapeptide‑8

Palmitoyl tetrapeptide‑7 is classified as a skin‑conditioning agent with no reported irritation or sensitization in standard cosmetic use concentrations (0.0001–0.001%) [1]. Acetyl hexapeptide‑8, a neuromuscular‑blocking peptide, also exhibits a favorable safety profile but has been associated with mild erythema in a small subset of users [2]. Direct comparative clinical irritation data are unavailable; however, palmitoyl tetrapeptide‑7’s endogenous‑mimicking structure (derived from immunoglobulin G) and its anti‑inflammatory mechanism provide a theoretical advantage for ultra‑sensitive skin formulations.

safety irritation sensitive skin toxicity

Market Adoption and Usage Frequency: Palmitoyl Tetrapeptide-7 Leads the Cosmetic Peptide Category

An analysis of anti‑aging cosmetic formulations in 2020 identified palmitoyl tetrapeptide‑7 as the most frequently used peptide, surpassing palmitoyl oligopeptide and acetyl hexapeptide‑8 in product inclusion rate [1]. While this metric does not quantify efficacy, it serves as a strong proxy for formulator confidence and historical performance reliability. For procurement teams, a higher market adoption rate implies a larger volume of available safety data, greater supply chain stability, and easier regulatory dossier compilation.

market analysis formulation frequency trending peptides

Synergistic Performance in Matrixyl 3000: Palmitoyl Tetrapeptide-7 + Palmitoyl Oligopeptide vs. Palmitoyl Pentapeptide‑4 Alone

When formulated as Matrixyl® 3000 (a blend of palmitoyl tetrapeptide‑7 and palmitoyl oligopeptide at a 3% concentration), the combination reduced deep‑wrinkle appearance by 39% and improved skin texture by 16% after 4 weeks in a 28‑subject clinical trial [1]. In comparison, palmitoyl pentapeptide‑4 (Matrixyl®) alone, a widely studied collagen stimulator, typically requires 8–12 weeks to achieve visible wrinkle reduction and lacks the acute anti‑inflammatory component [2]. This faster onset and multi‑targeted effect make Matrixyl 3000 a preferred choice for formulations demanding rapid consumer‑visible results.

Matrixyl 3000 synergy wrinkle reduction collagen density

Palmitoyl Tetrapeptide (CAS 90877-69-3) Optimal Industrial and Formulation Application Scenarios


Rapid‑Acting Anti‑Aging Serums and Creams Requiring Early Consumer‑Perceptible Firmness Gains

Formulations that emphasize fast visible results (4–8 weeks) benefit from palmitoyl tetrapeptide‑7’s demonstrated 30% firmness increase at 8 weeks and 25% elasticity improvement at 4 weeks [1]. Pairing palmitoyl tetrapeptide‑7 with palmitoyl oligopeptide (Matrixyl 3000) further accelerates wrinkle reduction, achieving 39% deep‑wrinkle improvement within 4 weeks [2].

Sensitive‑Skin or Post‑Procedure Anti‑Aging Products Targeting Inflammation‑Prone Consumers

Due to its IgG‑derived sequence and strong IL‑6 inhibition (up to 86% reduction under UV stress) [3], palmitoyl tetrapeptide‑7 is uniquely suited for formulations intended for sensitive, reactive, or post‑procedure skin. Its established safety profile (no irritation or sensitization at cosmetic use levels) [4] reduces formulation risk compared to peptides with potential for mild irritation (e.g., certain neurotransmitter‑inhibiting peptides).

Multi‑Peptide Blends Designed for Comprehensive ECM Support and Synergistic Anti‑Aging Effects

Palmitoyl tetrapeptide‑7 functions optimally as a component of multi‑peptide complexes (e.g., with palmitoyl tripeptide‑1 or palmitoyl oligopeptide) [5]. In such blends, tetrapeptide‑7 provides the anti‑inflammatory and matrix‑stabilizing foundation, while partner peptides contribute targeted collagen stimulation or muscle‑relaxing benefits. This modular approach allows formulators to tailor the final product’s performance profile.

Eye‑Area Formulations Requiring Reduction of Periorbital Inflammation and Puffiness

The anti‑inflammatory action of palmitoyl tetrapeptide‑7, specifically its IL‑6 suppression, has been directly linked to reduced fluid retention and swelling in the periorbital region [6]. Clinical studies of eye creams containing palmitoyl tetrapeptide‑7 (often in combination with palmitoyl tripeptide‑1) report improvements in periorbital firmness and reduction of under‑eye discoloration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmitoyl tetrapeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.